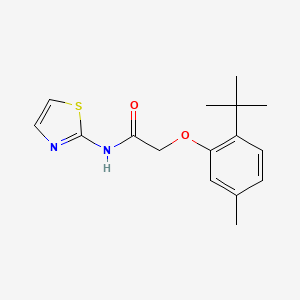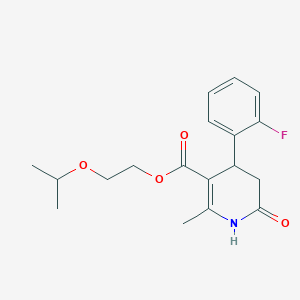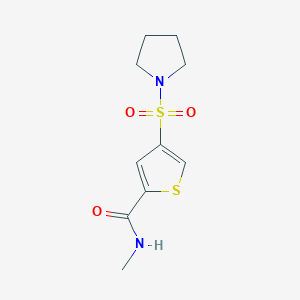
2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.12454906 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Unangst et al. (1994) focused on the synthesis and biological evaluation of compounds derived from 2,6-di-tert-butylphenol, exhibiting properties as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds, related to 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, demonstrated varying degrees of selectivity and oral activity in anti-inflammatory models, illustrating their potential in medicinal chemistry (Unangst et al., 1994).
Antioxidant Activity and Calcium Antagonism
Kato et al. (1999) explored the structure-activity relationships of thiazolidinone derivatives, highlighting their role as calcium antagonists with antioxidant properties. This research is pertinent to understanding the broader applications of compounds like this compound in the context of cardiovascular health and oxidative stress (Kato et al., 1999).
Rare-Earth Metal Compounds Synthesis
Yadav et al. (2015) conducted research on the synthesis of rare-earth metal compounds using ligands derived from 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, akin to the structural framework of this compound. This study provides insights into the use of similar compounds in the development of materials with magnetic properties (Yadav et al., 2015).
Applications in Organic Light Emitting Diodes
Zhang et al. (2016) explored the application of thiazolo[5,4-d]thiazole derivatives in organic light-emitting diodes (OLEDs). Their research highlights the potential use of this compound-related compounds in advanced electronic and photonic devices (Zhang et al., 2016).
Anti-Microbial Activity
Muhi-eldeen et al. (1988) evaluated the anti-microbial activity of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides, which are structurally related to the compound . This study provides a basis for the potential use of similar compounds in anti-microbial treatments (Muhi-eldeen et al., 1988).
Dual Inhibitors of Inflammatory Enzymes
Unangst et al. (1992) synthesized 1,2,4-oxadiazoles and 1,2,4-thiadiazoles containing a 2,6-di-tert-butylphenol substituent, showing effectiveness as dual inhibitors of 5-lipoxygenase and cyclooxygenase. This research aligns with the potential therapeutic applications of this compound in inflammatory conditions (Unangst et al., 1992).
Propiedades
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-5-6-12(16(2,3)4)13(9-11)20-10-14(19)18-15-17-7-8-21-15/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLMTZFDPKAVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)




![5-(2-chlorophenyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-2-furamide](/img/structure/B5590725.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)


![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)
![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)
![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)
